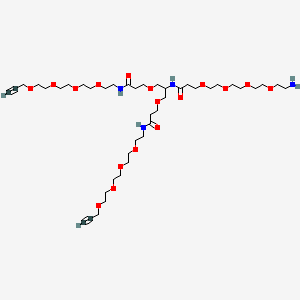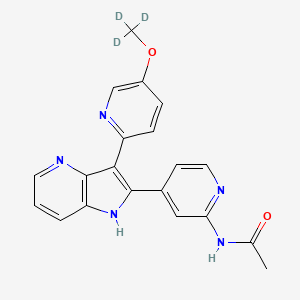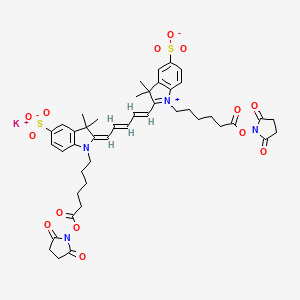![molecular formula C18H26N6OS B11931594 2-[(6-{[(5-Methylthiophen-2-yl)methyl]amino}-9-propylpurin-2-yl)amino]butan-1-ol](/img/structure/B11931594.png)
2-[(6-{[(5-Methylthiophen-2-yl)methyl]amino}-9-propylpurin-2-yl)amino]butan-1-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
GV-58 is a novel compound recognized for its role as an agonist of N- and P/Q-type calcium channels. It has shown potential in various scientific research applications, particularly in the study of Lambert-Eaton myasthenic syndrome. The compound is known for its ability to slow the deactivation of calcium channels, resulting in increased presynaptic calcium entry during neuronal activity .
準備方法
GV-58 is synthesized through a series of chemical reactions involving specific reagents and conditions. The synthetic route typically involves the modification of ®-roscovitine, a known calcium channel agonist. The preparation method includes the following steps:
Starting Material: ®-roscovitine.
Reaction Conditions: The compound is synthesized under controlled laboratory conditions, ensuring high purity and yield.
Industrial Production:
化学反応の分析
GV-58 undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form various oxidation products.
Reduction: Reduction reactions can modify the functional groups within the compound, altering its chemical properties.
Substitution: GV-58 can participate in substitution reactions, where specific atoms or groups within the molecule are replaced by others.
Common Reagents and Conditions: Typical reagents include oxidizing agents, reducing agents, and various catalysts. .
科学的研究の応用
GV-58 has a wide range of scientific research applications, including:
Chemistry: Used as a tool to study calcium channel modulation and its effects on cellular processes.
Biology: Investigated for its role in modulating calcium entry in neuronal cells, which is crucial for understanding synaptic transmission and neuronal signaling.
Medicine: Explored for its potential therapeutic applications in treating Lambert-Eaton myasthenic syndrome and other neuromuscular disorders.
Industry: Utilized in the development of new drugs and therapeutic agents targeting calcium channels
作用機序
GV-58 exerts its effects by acting as an agonist of N- and P/Q-type calcium channels. The compound binds to these channels, slowing their deactivation and increasing the entry of calcium ions into presynaptic neurons. This increased calcium entry enhances neurotransmitter release, which is particularly beneficial in conditions where neurotransmitter release is impaired, such as Lambert-Eaton myasthenic syndrome .
類似化合物との比較
GV-58 is compared with other calcium channel agonists, such as:
®-roscovitine: The parent molecule from which GV-58 is derived. GV-58 has a more potent calcium channel agonist effect and a less potent cyclin-dependent kinase antagonist effect compared to ®-roscovitine.
GV-05 and ML-50: Other compounds that exhibit strong agonist effects on calcium channel tail currents. .
GV-58 stands out due to its unique ability to selectively target N- and P/Q-type calcium channels, making it a valuable tool in both research and potential therapeutic applications.
特性
分子式 |
C18H26N6OS |
|---|---|
分子量 |
374.5 g/mol |
IUPAC名 |
2-[[6-[(5-methylthiophen-2-yl)methylamino]-9-propylpurin-2-yl]amino]butan-1-ol |
InChI |
InChI=1S/C18H26N6OS/c1-4-8-24-11-20-15-16(19-9-14-7-6-12(3)26-14)22-18(23-17(15)24)21-13(5-2)10-25/h6-7,11,13,25H,4-5,8-10H2,1-3H3,(H2,19,21,22,23) |
InChIキー |
DPTXJOUVBMUSGY-UHFFFAOYSA-N |
正規SMILES |
CCCN1C=NC2=C(N=C(N=C21)NC(CC)CO)NCC3=CC=C(S3)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![tert-butyl N-[(2S)-1-[[(1S)-2-[(2S,4S)-4-(5-aminopentanoylamino)-2-[[(1R)-1,2,3,4-tetrahydronaphthalen-1-yl]carbamoyl]pyrrolidin-1-yl]-1-cyclohexyl-2-oxoethyl]amino]-1-oxopropan-2-yl]-N-methylcarbamate](/img/structure/B11931513.png)
![(Z)-but-2-enedioic acid;2-[[(1R,4S,5R,8S,9R,10S,12R,13R)-1,5,9-trimethyl-11,14,15,16-tetraoxatetracyclo[10.3.1.04,13.08,13]hexadecan-10-yl]oxy]ethanamine](/img/structure/B11931519.png)


![[(4aS,8aR)-1-(4-fluorophenyl)-6-(2-methyltriazol-4-yl)sulfonyl-4,5,7,8,8a,9-hexahydropyrazolo[3,4-g]isoquinolin-4a-yl]-[4-(trifluoromethyl)pyridin-2-yl]methanone](/img/structure/B11931553.png)
![(9S)-N-[(1S,5R)-3-(6-methylpyrimidin-4-yl)-3-azabicyclo[3.2.1]octan-8-yl]-9-(2,3,4-trifluorophenyl)-6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[1,5-a]azepin-2-amine](/img/structure/B11931555.png)
![6-nitro-2-[3-(6-nitro-1H-benzimidazol-2-yl)propyl]-1H-benzimidazole](/img/structure/B11931558.png)

![2-[1-[2-cyclopropyl-1-(2-fluorophenyl)-2-oxoethyl]-4-[2-(3-methoxyphenyl)-2-oxoethyl]sulfanylpiperidin-3-ylidene]acetic acid](/img/structure/B11931572.png)

![2-(((5-(1H-Benzo[d]imidazol-2-yl)-2-methylphenyl)imino)methyl)-4-benzyl-6-nitrophenol](/img/structure/B11931581.png)

![(7S)-3-(carbamoyloxymethyl)-7-methoxy-8-oxo-7-[(2-thiophen-2-ylacetyl)amino]-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid](/img/structure/B11931589.png)
